molecular formula C8H6BrNO2 B1447699 (6-Bromo-1,3-benzoxazol-2-yl)methanol CAS No. 1086393-57-8

(6-Bromo-1,3-benzoxazol-2-yl)methanol

Cat. No.: B1447699
CAS No.: 1086393-57-8
M. Wt: 228.04 g/mol
InChI Key: VLOCHTRDDAURDT-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzoxazol-2-yl)methanol: is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings The presence of a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position of the benzoxazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Comparison with Similar Compounds

  • (6-Chloro-1,3-benzoxazol-2-yl)methanol
  • (6-Fluoro-1,3-benzoxazol-2-yl)methanol
  • (6-Iodo-1,3-benzoxazol-2-yl)methanol

Comparison:

Biological Activity

(6-Bromo-1,3-benzoxazol-2-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a bromine atom and a hydroxymethyl group. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6BrNO2_2
  • Molecular Weight : 228.04 g/mol
  • SMILES : C1=CC2=C(C=C1Br)OC(=N2)CO

The compound is characterized by a bicyclic structure formed from benzene and oxazole rings, which contributes to its chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for this compound have been evaluated against several pathogens:

Pathogen MIC (µg/mL) Activity
Candida albicans16Moderate activity
Escherichia coli32Moderate activity
Bacillus subtilis64Low activity

The compound demonstrated notable efficacy against Candida albicans, particularly in resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Its derivatives have shown cytotoxic effects on multiple cancer cell lines:

Cancer Cell Line IC50_{50} (µM) Effect
MCF-7 (Breast Cancer)15Significant inhibition
A549 (Lung Cancer)20Moderate inhibition
HepG2 (Liver Cancer)25Significant inhibition

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to modulate enzyme activity and receptor binding. This interaction can lead to alterations in cellular pathways associated with growth and apoptosis in cancer cells.

Case Studies

Several studies have documented the effects of this compound on microbial and cancerous cells:

  • Study on Candida Resistance :
    • A study evaluated the efficacy of various benzoxazole derivatives against azole-resistant Candida strains. The results indicated that this compound had a significant impact on reducing fungal viability at low concentrations .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Properties

IUPAC Name

(6-bromo-1,3-benzoxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCHTRDDAURDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-57-8
Record name (6-BROMO-1,3-BENZOXAZOL-2-YL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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